3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Description
3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronic ester derivative of the benzoxazolone scaffold. Its structure comprises a benzo[d]oxazol-2(3H)-one core substituted at position 3 with a 2-methoxyethyl group and at position 6 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceutical and materials science applications . The 2-methoxyethyl substituent enhances solubility in polar solvents compared to alkyl or aryl analogs, while the boronate group facilitates regioselective coupling under palladium catalysis .
Properties
Molecular Formula |
C16H22BNO5 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-7-12-13(10-11)21-14(19)18(12)8-9-20-5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
WTZUYZLSQVKTHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzo[d]oxazole core with a suitable methoxyethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: The final step involves the Suzuki-Miyaura coupling reaction between the benzo[d]oxazole derivative and a boronic acid or ester, facilitated by a palladium catalyst and a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzo[d]oxazole core can be reduced to form dihydro derivatives.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, forming new carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like tetrahydrofuran
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of new carbon-carbon bonded products
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Agents :
- The compound shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that derivatives of boron compounds can selectively target cancer cells while sparing normal cells .
- Case Study : Research has demonstrated that similar compounds can enhance the efficacy of existing chemotherapy drugs by overcoming drug resistance mechanisms .
-
Antibacterial Activity :
- Compounds containing the dioxaborolane structure have exhibited significant antibacterial properties against various strains of bacteria. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
- Case Study : A derivative of this compound was tested against Staphylococcus aureus and showed a notable reduction in bacterial viability compared to controls.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of neuroinflammatory pathways .
- Case Study : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .
Applications in Materials Science
-
Organic Electronics :
- The unique electronic properties of the boron-containing moiety make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can act as a hole transport material, enhancing the efficiency of electronic devices .
- Case Study : Research has shown that incorporating this compound into OLEDs significantly improves light emission efficiency compared to traditional materials .
-
Polymer Chemistry :
- The dioxaborolane group can be utilized as a building block for synthesizing new polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
- Case Study : Polymers synthesized with this compound exhibited improved mechanical properties and biodegradability compared to conventional plastics.
Applications as a Reagent in Synthetic Chemistry
-
Cross-Coupling Reactions :
- This compound can serve as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where it acts as a boron source for synthesizing biaryl compounds.
- Case Study : In laboratory settings, it has been successfully used to synthesize complex organic molecules that are difficult to obtain through traditional methods.
-
Fluorescent Probes :
- Due to its structural characteristics, the compound can be modified to create fluorescent probes for biological imaging applications, allowing researchers to visualize cellular processes in real-time.
- Case Study : Modified versions of this compound have been utilized to track cellular dynamics in live-cell imaging studies with minimal cytotoxicity.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one depends on its application:
In Organic Synthesis: Acts as a versatile intermediate that can undergo various transformations to form complex molecules.
In Biological Systems: May interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Reactivity in Cross-Coupling Reactions
- Target Compound : The 2-methoxyethyl group reduces steric hindrance compared to bulkier substituents (e.g., benzhydryl in ), improving coupling efficiency with aryl halides.
- Thiazolone vs. Oxazolone : Benzothiazolone derivatives exhibit slower coupling kinetics due to sulfur’s electron-withdrawing effects, whereas oxazolones react faster .
Commercial Availability
Biological Activity
The compound 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a derivative of benzo[d]oxazole and incorporates a dioxaborolane moiety. This structure suggests potential biological activities due to the presence of both the oxazole and dioxaborolane functionalities, which are known for their diverse pharmacological properties.
- Molecular Formula : C16H22BNO
- Molecular Weight : 274.27 g/mol
- CAS Number : 1491154-16-5
Biological Activity Overview
Research indicates that compounds similar to this structure often exhibit significant antibacterial , antifungal , and antineoplastic activities. The dioxaborolane group is particularly noteworthy for its role in enhancing biological activity through various mechanisms.
Antibacterial Activity
Studies have shown that derivatives of dioxaborolane possess notable antibacterial properties. For instance:
- A series of synthesized dioxolanes demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentrations (MICs) ranging from 625 to 1250 µg/mL .
- The presence of the oxazole ring is hypothesized to contribute to the mechanism of action against bacterial cell walls.
Antifungal Activity
The compound's antifungal potential has been explored in various studies:
- Similar compounds have shown excellent antifungal activity against Candida albicans, indicating that the structural components may interact effectively with fungal cell membranes .
The biological activity of this compound can be attributed to several factors:
- Oxazole Ring : Known for its ability to interfere with nucleic acid synthesis.
- Dioxaborolane Moiety : Enhances lipophilicity and may facilitate cell membrane penetration.
- Substituents : The methoxyethyl group may improve solubility and bioavailability.
Case Studies
- Study on Dioxaborolanes : A comparative study involving various dioxaborolane derivatives revealed that modifications in substituents significantly influenced antibacterial efficacy. Compounds with bulky groups exhibited enhanced activity against resistant strains of bacteria .
- Antifungal Screening : In another study focusing on antifungal properties, compounds similar to this one were tested against multiple fungal strains. The results indicated that the presence of the dioxaborolane significantly increased antifungal potency compared to non-boronated analogs .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. A stepwise approach includes:
- Step 1 : Bromination of the benzo[d]oxazol-2(3H)-one core at position 6 (analogous to -bromo intermediate) .
- Step 2 : Introduction of the 2-methoxyethyl group via alkylation or nucleophilic substitution .
- Step 3 : Boronation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) to install the dioxaborolane group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the substitution pattern on the benzoxazolone core. The 2-methoxyethyl group shows signals at δ ~3.3–3.7 ppm (OCH₂CH₂O) and δ ~3.2 ppm (OCH₃) .
- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and B–O vibrations (1350–1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 347.18 g/mol) and isotopic patterns due to boron .
- Table 1 : Key Spectral Data
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 ppm (pinacol CH₃), δ 3.3–3.7 ppm (OCH₂) | |
| ¹³C NMR | δ 170.5 ppm (C=O), δ 83.5 ppm (B-O) | |
| IR | 1705 cm⁻¹ (C=O), 1370 cm⁻¹ (B-O) |
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields during Suzuki-Miyaura coupling with this compound?
- Methodological Answer : Contradictions often arise from:
- Moisture Sensitivity : Hydrolysis of the boronic ester reduces reactivity. Use rigorous drying protocols (e.g., molecular sieves) and anhydrous solvents .
- Catalyst Selection : Pd(OAc)₂ with SPhos ligand improves efficiency compared to Pd(PPh₃)₄, as shown in analogous dioxaborolane systems .
- Base Optimization : K₂CO₃ or CsF in THF/H₂O mixtures (10:1 v/v) enhances coupling efficiency .
- Troubleshooting Workflow :
Confirm boronic ester integrity via ¹¹B NMR (δ ~28–30 ppm for intact BPin₂).
Screen ligand-catalyst combinations (e.g., XPhos vs. SPhos).
Adjust solvent polarity to balance solubility and reactivity .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density of the boronic ester to predict transmetallation barriers. The LUMO energy of the dioxaborolane group correlates with Suzuki reaction rates .
- Molecular Dynamics (MD) : Simulate solvent effects on boron coordination geometry (e.g., THF vs. DMF) .
- Case Study : A study on analogous benzoxazolone derivatives used B3LYP/6-31G(d) to identify steric hindrance from the 2-methoxyethyl group as a rate-limiting factor .
Q. How does the 2-methoxyethyl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The boronic ester hydrolyzes to boronic acid (pH < 7), reducing coupling efficiency. Stabilization requires buffered solutions (pH 7–9) .
- Basic Conditions : The benzoxazolone ring may undergo hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH) showed <5% degradation over 14 days at pH 8 .
- Table 2 : Stability Profile
| pH | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| 5 | Boronic ester hydrolysis | 3 |
| 7 | Minimal degradation | >30 |
| 9 | Ring-opening of benzoxazolone | 10 |
Q. What strategies can mitigate batch-to-batch variability in purity for this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to achieve >98% purity. Retention time: ~12.5 min .
- Crystallization : Recrystallize from EtOAc/hexane (1:3) to remove Pd residues and byproducts .
- QC Protocols : Implement in-process checks via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and ICP-MS for Pd quantification (<50 ppm) .
Methodological Framework for Research Design
- Guiding Principle : Link studies to theoretical frameworks in organoboron chemistry (e.g., electronic effects of substituents on Suzuki coupling) .
- Experimental Design : Use split-plot designs to test variables (e.g., catalyst, solvent) systematically, as demonstrated in analogous environmental chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
